molecular formula C9H7F3O3 B6284155 (2S)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid CAS No. 196302-06-4

(2S)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid

Cat. No. B6284155
CAS RN: 196302-06-4
M. Wt: 220.1
InChI Key:
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Description

(2S)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid, also known as (2S)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate, is a compound that has recently been studied for its potential applications in the field of organic chemistry. This compound has been found to have a wide range of uses in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. In addition, (2S)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid has been studied for its potential biological and physiological effects.

Mechanism of Action

The mechanism of action of (2S)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. In addition, this compound has been found to have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
(2S)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid has been found to have a variety of biochemical and physiological effects. In laboratory studies, this compound has been found to have anti-inflammatory and analgesic effects. In addition, this compound has been found to have antioxidant, anti-proliferative, and anti-angiogenic properties.

Advantages and Limitations for Lab Experiments

The use of (2S)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid in laboratory experiments has several advantages. This compound is relatively inexpensive and is readily available. In addition, this compound has been found to be very efficient in the synthesis of a variety of organic compounds. The main limitation of this compound is that it can be toxic in high doses and should be handled with care.

Future Directions

The potential applications of (2S)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid are still being explored. Some potential future directions include the development of new pharmaceuticals and agrochemicals, as well as the investigation of the compound’s potential biological and physiological effects. In addition, further research is needed to understand the mechanism of action of this compound and to optimize the synthesis of (2S)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid.

Synthesis Methods

The synthesis of (2S)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid has been studied extensively. The most common method of synthesis is the Friedel-Crafts alkylation of 4-trifluoromethylbenzaldehyde with (2S)-2-hydroxy-2-methylpropionic acid in the presence of a Lewis acid catalyst. This method has been found to be very efficient, with yields of up to 95%. Other methods, such as the reaction of 4-trifluoromethylbenzaldehyde with 2-hydroxy-2-methylpropionic acid, have also been reported to be successful.

Scientific Research Applications

(2S)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid has been studied extensively for its potential applications in the field of organic chemistry. This compound has been found to be a useful reagent for the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. In addition, this compound has been studied for its potential biological and physiological effects.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid involves the conversion of a commercially available starting material to the target compound through a series of chemical reactions.", "Starting Materials": [ "4-trifluoromethylbenzaldehyde", "ethyl 2-oxoacetate", "sodium borohydride", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "water", "ethyl acetate", "magnesium", "iodine", "2-propanol", "hydrogen peroxide", "sodium hydroxide solution" ], "Reaction": [ "Step 1: Condensation of 4-trifluoromethylbenzaldehyde and ethyl 2-oxoacetate in the presence of sodium borohydride to form (2S)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethanol.", "Step 2: Oxidation of (2S)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethanol with hydrogen peroxide and sodium hydroxide solution to form (2S)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetaldehyde.", "Step 3: Condensation of (2S)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetaldehyde with acetic anhydride in the presence of sodium hydroxide to form (2S)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate.", "Step 4: Hydrolysis of (2S)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate with sodium hydroxide solution to form (2S)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid.", "Step 5: Purification of the product by extraction with ethyl acetate, washing with water and sodium bicarbonate, and drying with magnesium sulfate." ] }

CAS RN

196302-06-4

Product Name

(2S)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid

Molecular Formula

C9H7F3O3

Molecular Weight

220.1

Purity

95

Origin of Product

United States

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